Dantrolene-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dantrolene-13C3 is a labeled relaxant of skeletal muscle, primarily used in research settings. It is a stable isotope-labeled compound, which means it contains carbon-13 isotopes. This compound is a derivative of dantrolene, a well-known muscle relaxant used to treat conditions like malignant hyperthermia .
Mechanism of Action
Target of Action
Dantrolene-13C3, a labeled variant of Dantrolene, primarily targets the ryanodine receptors (RyR), specifically RyR1 and RyR3 . These receptors mediate the release of calcium from the sarcoplasmic reticulum, a crucial step in muscle contraction .
Mode of Action
this compound acts by binding to the ryanodine receptor 1 (RyR1), leading to a decrease in intracellular calcium concentration . This binding depresses the excitation-contraction coupling in skeletal muscle, thereby inhibiting the release of calcium from the sarcoplasmic reticulum .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By inhibiting the release of calcium from the sarcoplasmic reticulum, this compound disrupts the normal calcium ion flow that is essential for muscle contraction . This disruption can lead to a decrease in muscle spasticity and a mitigation of malignant hyperthermia crises .
Pharmacokinetics
It is metabolized in the liver and excreted via the bile duct and kidneys . These properties likely influence the bioavailability and pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of intracellular calcium concentration. This leads to a decrease in muscle contractions, providing a therapeutic effect in conditions such as malignant hyperthermia and muscle spasticity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness. Additionally, factors such as the patient’s overall health, liver function, and the presence of certain genetic conditions can also influence the drug’s action . .
Biochemical Analysis
Biochemical Properties
Dantrolene-13C3 interacts with several biomolecules, including enzymes and proteins. It non-competitively inhibits human erythrocyte glutathione reductase, with Ki and IC50 values of 111.6 μM and 52.3 μM, respectively . As a ryanodine receptor antagonist, this compound interacts with these receptors to stabilize calcium signaling .
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function by stabilizing calcium signaling . This stabilization can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ryanodine receptors . By acting as an antagonist to these receptors, this compound reduces channel activation by calmodulin, thereby decreasing the calcium sensitivity of the channel activation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glutathione reductase . Detailed information about its effects on metabolic flux or metabolite levels is currently limited.
Preparation Methods
The synthesis of Dantrolene-13C3 involves the incorporation of carbon-13 isotopes into the dantrolene molecule. The synthetic route typically starts with the preparation of labeled intermediates, which are then subjected to various chemical reactions to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the carbon-13 isotopes .
Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds. These methods involve large-scale synthesis using specialized equipment to handle the isotopes and ensure their proper incorporation into the final product .
Chemical Reactions Analysis
Dantrolene-13C3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Dantrolene-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in studies involving muscle physiology and calcium signaling due to its ability to inhibit ryanodine receptors.
Medicine: Investigated for its potential neuroprotective effects in conditions like Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents, particularly those targeting muscle-related conditions .
Comparison with Similar Compounds
Dantrolene-13C3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. Similar compounds include:
Dantrolene: The non-labeled version used clinically for muscle relaxation.
Nitrofurantoin: A hydantoin derivative with antibacterial properties.
Phenytoin: Another hydantoin derivative used as an antiepileptic agent
The uniqueness of this compound lies in its ability to provide detailed insights into the pharmacokinetics and pharmacodynamics of dantrolene through isotope labeling, making it a valuable tool in scientific research .
Properties
CAS No. |
1185234-99-4 |
---|---|
Molecular Formula |
C14H10N4O5 |
Molecular Weight |
317.23 g/mol |
IUPAC Name |
1-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione |
InChI |
InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/b15-7-/i8+1,13+1,14+1 |
InChI Key |
OZOMQRBLCMDCEG-DMODWJJMSA-N |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Isomeric SMILES |
[13CH2]1[13C](=O)N[13C](=O)N1/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Synonyms |
1-[[[5-(4-Nitrophenyl)-2-furanyl]methylene]amino]-2,4-imidazolidinedione-13C3; Dantrium-13C3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.